Cas no 145613-54-3 (Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester)
145613-54-3 structure
Product Name:Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester
CAS-Nr.:145613-54-3
MF:C32H50O6
MW:530.735810756683
CID:150277
PubChem ID:3081879
Update Time:2025-04-19
Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester
- [(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-13-yl] 3-hydroxypentanoate
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,...
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]fura
- (3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydrochryseno[1,2-c]furan-13-yl 3-hydroxypentanoate
- D(17a)-Homopregn-17-ene-17a-carboxylic acid, 4-ethyl-16,20-dihydroxy-12-((3-hydroxy-1-oxopentyl)oxy)-4,8-dimethyl-, gamma-lactone, (4beta,5alpha,12beta,16alpha,20R)-
- Phyllactone A
- Phyllactone B
- DTXSID60932656
- 145613-54-3
- 8-Ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydrochryseno[1,2-c]furan-13-yl 3-hydroxypentanoate
- CHEMBL450249
-
- Inchi: 1S/C32H50O6/c1-8-19(33)15-25(35)38-24-17-22-30(5)13-10-12-29(4,9-2)21(30)11-14-31(22,6)23-16-20(34)26-18(3)37-28(36)27(26)32(23,24)7/h18-24,33-34H,8-17H2,1-7H3/t18-,19?,20-,21+,22-,23+,24-,29+,30+,31-,32-/m1/s1
- InChI-Schlüssel: ASNLHWDCHRXQBN-CSYAWAKVSA-N
- Lächelt: O(C(CC(CC)O)=O)[C@@H]1C[C@@H]2[C@@]3(C)CCC[C@](C)(CC)[C@@H]3CC[C@@]2(C)[C@@H]2C[C@H](C3[C@@H](C)OC(C=3[C@]21C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 530.36073931g/mol
- Monoisotopenmasse: 530.36073931g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1020
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topologische Polaroberfläche: 93.1Ų
Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester Verwandte Literatur
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
145613-54-3 (Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester) Verwandte Produkte
- 38647-10-8(Tripdiolide)
- 79233-15-1(Deoxyandrographolide)
- 6990-06-3(Fusidic acid)
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 122587-83-1(Ajugamarin G1)
- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge